1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound featuring an imidazole ring, a nitrophenyl group, and a phenylethanone moiety
Scientific Research Applications
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a key pharmacophore in many drugs, making it a potential candidate for developing new therapeutic agents.
Biological Studies: Its ability to interact with biological targets, such as enzymes and receptors, makes it useful in studying biochemical pathways and mechanisms.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials, including polymers and nanomaterials.
Preparation Methods
The synthesis of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the imidazole ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through electrophilic aromatic substitution reactions, often using nitration reactions with nitric acid and sulfuric acid.
Formation of the Phenylethanone Moiety: The phenylethanone moiety can be introduced through Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity .
Mechanism of Action
The mechanism of action of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The phenylethanone moiety can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar compounds to 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one include:
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)-2-phenylethan-1-one: Lacks the dihydro component, affecting its reactivity and stability.
1-(2-{[(4-aminophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one: Contains an amino group instead of a nitro group, altering its electronic properties and biological activity.
1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-ol: Features a hydroxyl group instead of a ketone, impacting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(12-14-4-2-1-3-5-14)20-11-10-19-18(20)25-13-15-6-8-16(9-7-15)21(23)24/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLQKCNHZSOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.